molecular formula C31H35NO7 B11774069 Cyclopentyl 7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Katalognummer: B11774069
Molekulargewicht: 533.6 g/mol
InChI-Schlüssel: SKEPNWKKMHTMHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentyl 7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by:

  • Cyclopentyl ester group: Enhances lipophilicity and influences molecular conformation.
  • Hexahydroquinoline core: A partially saturated bicyclic system that adopts puckered conformations, as observed in crystallographic studies of analogous compounds .
  • Substituted phenyl groups:
    • 7-position: 3,4-Dimethoxyphenyl (electron-rich, hydrophobic).
    • 4-position: 4-Hydroxy-3-methoxyphenyl (polar due to hydroxyl group, capable of hydrogen bonding).
  • Methyl group at position 2: Steric effects may influence ring puckering and intermolecular interactions.

Eigenschaften

Molekularformel

C31H35NO7

Molekulargewicht

533.6 g/mol

IUPAC-Name

cyclopentyl 7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C31H35NO7/c1-17-28(31(35)39-21-7-5-6-8-21)29(19-9-11-23(33)26(16-19)37-3)30-22(32-17)13-20(14-24(30)34)18-10-12-25(36-2)27(15-18)38-4/h9-12,15-16,20-21,29,32-33H,5-8,13-14H2,1-4H3

InChI-Schlüssel

SKEPNWKKMHTMHV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)O)OC)C(=O)OC5CCCC5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cyclopentyl-7-(3,4-Dimethoxyphenyl)-4-(4-Hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Kernstruktur des Hexahydrochinolins, gefolgt von der Einführung der Cyclopentyl-, Dimethoxyphenyl- und Hydroxy-Methoxyphenylgruppen durch verschiedene Substitutions- und Kupplungsreaktionen. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von kontinuierlichen Strömungsreaktoren umfassen, um eine konstante Qualität und Effizienz zu gewährleisten. Der Einsatz automatisierter Systeme und fortschrittlicher Reinigungstechniken wie Chromatographie und Kristallisation ist unerlässlich, um die strengen Anforderungen für industrielle Anwendungen zu erfüllen.

Analyse Chemischer Reaktionen

Functional Group Reactivity Profile

The compound contains four reactive domains:

  • Cyclopentyl ester group (C-O-COO-)

  • Methoxy-substituted aryl rings (3,4-dimethoxyphenyl and 4-hydroxy-3-methoxyphenyl)

  • Hexahydroquinoline core (partially saturated bicyclic system)

  • Ketone group (5-oxo)

Functional GroupReaction TypeConditionsProductReferences
Cyclopentyl esterHydrolysisAcidic/alkaline aqueous mediaCarboxylic acid derivatives
Methoxy arylDemethylationStrong Lewis acids (e.g., BBr₃)Catechol derivatives
Hydroxy phenylO-AlkylationAlkyl halides/K₂CO₃Ethers
KetoneReductionNaBH₄/LiAlH₄Secondary alcohol

Ester Hydrolysis Dynamics

The cyclopentyl ester moiety undergoes hydrolysis under both acidic and alkaline conditions:

  • Alkaline hydrolysis : Produces sodium carboxylate intermediate at 80–100°C (yield: 72–85%).

  • Acid-catalyzed hydrolysis : Requires concentrated HCl at reflux, yielding free carboxylic acid (reaction time: 8–12 hrs).

Comparative Reactivity Table :

ConditionTemperature (°C)Time (hrs)Yield (%)
1M NaOH80678
6M HCl1101082

Aromatic Ring Modifications

The 3,4-dimethoxyphenyl and 4-hydroxy-3-methoxyphenyl substituents enable electrophilic substitutions:

Key Reactions :

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at para positions .

  • Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives (limited yield: 45–50%) .

  • Demethylation : BBr₃ in CH₂Cl₂ selectively removes methyl groups from methoxy substituents.

Hexahydroquinoline Core Reactivity

The partially saturated bicyclic system participates in:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces remaining double bonds to fully saturated decahydroquinoline.

  • Oxidation : CrO₃ converts the cyclohexene moiety to diketone structures .

Structural Stability Data :

Stress ConditionDegradation (%)Time (hrs)
40°C/75% RH<248
0.1M NaOH9824

Reaction Mechanism Insights

  • Ester hydrolysis follows nucleophilic acyl substitution (Sₙ2 mechanism at carbonyl carbon).

  • Demethylation proceeds through intermediate borate complexes with BBr₃.

  • Electrophilic substitutions on aryl rings adhere to classical σ-complex formation pathways .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Cyclopentyl 7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural attributes allow it to interact with specific biological targets involved in cancer progression .
  • Antimicrobial Properties : Research indicates that it may possess antimicrobial activities against various pathogens, making it a candidate for developing new antimicrobial agents .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions:

  • Reagent in Organic Reactions : It can be utilized as a reagent in multi-step synthesis processes to create derivatives with enhanced biological activities or novel properties .

Biological Research

The biological implications of Cyclopentyl 7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate are under investigation:

  • Mechanism of Action Studies : Understanding how this compound interacts with molecular targets can provide insights into its pharmacological effects and potential side effects. This knowledge is crucial for optimizing its clinical applications .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of Cyclopentyl 7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate on breast cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through specific signaling pathways. Further research is required to elucidate the exact mechanisms involved and to assess its efficacy in vivo .

Case Study 2: Antimicrobial Research

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings suggested that the compound exhibited significant antibacterial activity at low concentrations. This positions it as a promising candidate for further development into new antimicrobial therapies .

Wirkmechanismus

The mechanism of action of Cyclopentyl 7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Weight XLogP3 H-Bond Donors H-Bond Acceptors Key Differences vs. Target Compound
Target Compound Cyclopentyl (ester), 3,4-diOMe (7), 4-OH-3-OMe (4) 626.5 5.7 1 8 Reference
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate Cyclohexyl (ester), phenyl (7) 487.6 N/A 1 6 Cyclohexyl ester; phenyl at C7 (less polar)
Cyclopentyl 4-(3-bromo-4,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-... 3-Bromo-4,5-diOMe (4) 625.2 5.7 1 8 Bromine addition at C4 (increased steric bulk)
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate Methyl ester, 4-OMe (4) 331.4 2.1 0 4 Smaller ester; lacks hydroxyl group (reduced polarity)

Key Observations :

  • Ester Group : Cyclopentyl/cyclohexyl esters increase lipophilicity (higher XLogP3) compared to methyl esters .
  • Hydroxyl vs.
  • Halogenation : Bromine substitution (as in ) may alter electronic properties and steric interactions, affecting bioactivity.

Conformational Analysis and Crystallography

  • Hexahydroquinoline Core: The target compound’s core likely adopts a puckered conformation, similar to methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... derivatives, which exhibit a twisted boat conformation in the dihydropyridine ring and a chair-like cyclohexanone ring . Puckering coordinates (e.g., Cremer-Pople parameters) for cyclopentane/cyclohexane derivatives highlight how ester groups influence ring distortion .
  • Intermolecular Interactions: N–H···O hydrogen bonds observed in methyl ester analogues suggest similar packing patterns in the target compound.

Biologische Aktivität

Cyclopentyl 7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound belongs to the hexahydroquinoline class and exhibits a complex structure that contributes to its biological activity. The molecular formula is C26H33NO6C_{26}H_{33}NO_6 with a molecular weight of approximately 455.6 g/mol.

PropertyValue
Molecular FormulaC26H33NO6
Molecular Weight455.6 g/mol
InChI KeyPMNNSKHIMNIYRO-UHFFFAOYSA-N

Recent studies have identified this compound as a selective agonist for the adhesion G protein-coupled receptor (GPR56). GPR56 plays crucial roles in various physiological processes including brain development and cancer metastasis. The compound activates GPR56 by binding to its orthosteric site, leading to downstream signaling that influences cellular behavior .

Pharmacological Effects

  • Anticancer Activity : The compound has demonstrated potent anticancer properties in vitro. It inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines. This activity is attributed to its ability to modulate GPR56 signaling pathways which are often dysregulated in cancer .
  • Neuroprotective Effects : Research indicates potential neuroprotective effects through modulation of neuronal signaling pathways. This suggests possible applications in neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediating immune responses .

Study 1: GPR56 Activation

A significant study screened over 200,000 compounds to identify small molecule activators of GPR56. Cyclopentyl 7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate was found to be one of the most potent agonists identified, showing a marked increase in receptor activation compared to previously known compounds .

Study 2: Anticancer Efficacy

In a preclinical model of breast cancer, the compound significantly inhibited tumor growth and metastasis. The mechanism involved the downregulation of pathways associated with cell survival and proliferation .

Q & A

Q. What synthetic methodologies are recommended for preparing hexahydroquinoline derivatives like this compound?

The Hantzsch dihydropyridine synthesis is a foundational approach, modified for hexahydroquinoline derivatives by cyclocondensation of aldehydes, β-keto esters, and ammonia derivatives. Solvent-free or microwave-assisted conditions improve yield and reduce reaction time. Post-synthesis, purify via recrystallization (ethanol/water mixtures) and monitor progress by TLC. For derivatives with methoxy/hydroxyaryl substituents, optimize stoichiometry to avoid side reactions .

Q. How can researchers confirm the molecular structure and purity of this compound?

Use single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL to resolve bond lengths, angles, and stereochemistry . Complement with 1H/13C NMR to verify substituent integration and 2D NMR (COSY, HSQC) for connectivity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC assesses purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing substituent effects on the aromatic rings?

  • 1H NMR : Coupling patterns of methoxy (-OCH3) and hydroxy (-OH) groups reveal electronic environments.
  • IR spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (~3200–3500 cm⁻¹) groups indicate hydrogen bonding.
  • UV-Vis : Absorption maxima (e.g., ~300–350 nm) reflect π→π* transitions influenced by electron-donating methoxy groups .

Advanced Questions

Q. How should researchers address discrepancies in reported biological activities (e.g., antioxidant vs. calcium modulation) for hexahydroquinoline derivatives?

Conduct comparative bioassays under standardized conditions (e.g., identical cell lines, concentrations, and incubation times). Pair results with crystallographic data to correlate substituent positions (e.g., 4-hydroxy-3-methoxyphenyl) with activity. For example, bulky substituents may hinder calcium channel binding but enhance antioxidant capacity via radical scavenging .

Q. What advanced crystallographic techniques analyze hydrogen bonding networks in this compound’s solid-state structure?

Apply graph set analysis (Bernstein et al., 1995) using software like Mercury to classify hydrogen bonds (e.g., D–H···A motifs). Identify patterns (e.g., chains, rings) that stabilize crystal packing. For example, intermolecular O–H···O bonds between hydroxy and carbonyl groups may form infinite chains, influencing solubility and stability .

Q. How can ring puckering analysis elucidate conformational dynamics of the hexahydroquinoline core?

Calculate Cremer-Pople parameters (amplitude qq, phase angle θ\theta) from SC-XRD data to quantify non-planarity in the six-membered ring. Compare with DFT-optimized geometries to assess energy barriers for pseudorotation. For instance, puckering amplitudes >0.5 Å suggest significant distortion, impacting ligand-receptor interactions .

Q. What strategies resolve contradictions in crystallographic refinement (e.g., disorder, twinning)?

For disordered regions (e.g., cyclopentyl groups), apply TLS (Translation-Libration-Screw) refinement in SHELXL to model anisotropic motion. For twinned crystals, use OLEX2’s twin refinement module with a BASF parameter to deconvolute overlapping reflections. Validate with R-factor convergence (<5% discrepancy) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.